3-Ethyl-1-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNUTDUEVHRPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 1 Phenylpiperazine and Analogues
Established Synthetic Routes to Piperazine (B1678402) Derivatives
The construction of the piperazine ring is a fundamental undertaking in medicinal chemistry, with several classical and modern methods being employed. These routes offer access to a wide range of substituted piperazines, forming the basis for the synthesis of more complex derivatives like 3-Ethyl-1-phenylpiperazine.
Cyclization Reactions utilizing Haloamines and Related Reagents
A traditional and enduring method for the synthesis of N-arylpiperazines involves the cyclization of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov This approach, while effective, often necessitates elevated temperatures and prolonged reaction times, sometimes up to 24 hours. nih.gov The reaction proceeds via a double N-alkylation of the aniline with the bifunctional haloamine, leading to the formation of the piperazine ring. The scope of this method can be limited by the availability and cost of substituted anilines. nih.gov
Another strategy involves the cyclization of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, which has been reported to yield 1-methyl-2-phenylpiperazine, highlighting the potential for non-selectivity in such reactions. arkat-usa.org A similar principle is applied in the synthesis of certain acaricidal phenylpiperazine derivatives, where cyclization with bis(2-chloroethyl)amine hydrochloride is a key step, noted for its high yield and operational simplicity at high temperatures. nih.gov
Reductive Amination Strategies for Piperazine Ring Formation
Reductive amination represents a versatile and widely used strategy for the formation of the piperazine core. This method can be approached in several ways, often involving the reaction of a diamine with a dicarbonyl compound, followed by reduction. A biocatalytic approach using imine reductases has been developed for the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. acs.orgacs.org This method offers high activity and excellent enantioselectivity under mild reaction conditions. acs.orgacs.org The proposed mechanism involves a sequence of condensation and reduction steps, either through a linear intermediate or a cyclic diimine. acs.org
Another variation of reductive amination starts from amino acids. A five-step synthetic route has been developed to generate 3-substituted piperazine-2-acetic acid esters from optically pure amino acids. nih.gov A key step in this sequence is the reductive amination of a β-ketoester with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a 1,4-diamine intermediate, which is then cyclized. nih.gov However, racemization can be a challenge, particularly in the synthesis of 3-phenyl substituted derivatives. nih.gov Reductive amination has also been employed in the synthesis of various approved drugs, for instance, using an aldehyde and sodium triacethoxyborohydride to introduce N-alkyl substituents.
Palladium-Catalyzed Approaches for Nitrogen Heterocycle Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. nih.gov This methodology facilitates the formation of the C-N bond between an aryl halide and a piperazine. nih.gov Facile Pd-catalyzed methods have been developed that proceed under aerobic conditions, allowing for the efficient synthesis of biologically relevant arylpiperazines with yields of up to 97%. nih.govacs.org These reactions can even be performed using piperazine itself as the solvent, offering an environmentally friendly and cost-effective approach. nih.govorganic-chemistry.org The use of air- and moisture-stable palladium precatalysts has enabled these C-N cross-coupling reactions to be completed in as little as 10 minutes. nih.gov
Intramolecular palladium-catalyzed hydroamination is another powerful strategy for constructing the piperazine ring, particularly for 2,6-disubstituted derivatives. organic-chemistry.orgorganic-chemistry.org This method involves the cyclization of an aminoalkene, which can be prepared from amino acids. organic-chemistry.orgorganic-chemistry.org The reaction exhibits high diastereoselectivity, typically favoring the formation of trans-2,6-disubstituted piperazines. organic-chemistry.org The choice of the nitrogen protecting group, such as sulfonamides or trifluoroacetamide, can be crucial for the success of the cyclization. organic-chemistry.org Palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives also provide a concise route to enantiomerically enriched cis-2,6-disubstituted piperazines. nih.gov
Targeted Synthesis of 1-Alkyl-3-phenylpiperazines, including this compound
The synthesis of specifically substituted piperazines like this compound often requires a more tailored approach, building upon the general methods described above. These targeted syntheses focus on achieving the desired substitution pattern with high selectivity and yield.
Selective Alkylation and Arylation Strategies
A common strategy for the synthesis of 1-alkyl-3-phenylpiperazines involves the initial construction of a 3-phenylpiperazine core, followed by selective N-alkylation. An improved procedure for the synthesis of various 1-alkyl-3-phenylpiperazines has been reported, which circumvents issues of non-selectivity and the use of excess reducing agents. arkat-usa.org This method involves the use of new intermediates, 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. arkat-usa.org
The synthesis of 1-Ethyl-3-phenylpiperazine has been specifically described through a two-method approach starting from 2-oxo-3-phenylpiperazine. arkat-usa.org In one method, the piperazinone is first N-protected (e.g., with a benzyl (B1604629) group), then alkylated at the other nitrogen with ethyl bromide in the presence of sodium hydride, followed by reduction of the amide with lithium aluminum hydride (LiAlH₄) and subsequent deprotection. arkat-usa.org The alternative sequence involves deprotection first, followed by reduction. arkat-usa.org
The selective arylation of the piperazine ring is also a key strategy. The Buchwald-Hartwig amination is frequently employed for this purpose, allowing for the coupling of an aryl halide with the piperazine nitrogen. nih.govgyanvihar.org For unsymmetrical piperazines, protecting groups can be used to direct the arylation to a specific nitrogen atom. gyanvihar.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Benzyl-2-oxo-3-phenylpiperazine | 1. Ethyl bromide, NaH, DMF, 25 °C 2. LiAlH₄, THF, reflux 3. H₂, Pd-C, CH₃OH, CH₃COOH, rt | 1-Ethyl-3-phenylpiperazine | 90 | arkat-usa.org |
| 2-Oxo-3-phenylpiperazine | 1. Boc₂O, (C₂H₅)₃N, CH₂Cl₂ 2. Ethyl iodide, NaH, DMF 3. LiAlH₄, THF, reflux 4. 6N HCl | 1-Ethyl-3-phenylpiperazine | Not specified | arkat-usa.org |
| Aryl Chloride | Piperazine, Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu, Toluene | N-Arylpiperazine | up to 97 | nih.gov |
| Aminoalkene | Pd-catalyst | 2,6-Disubstituted piperazine | High | organic-chemistry.orgorganic-chemistry.org |
Interactive Data Table: The table above summarizes key reaction conditions and yields for the synthesis of 1-Ethyl-1-phenylpiperazine and related analogues.
Stereoselective Synthesis of Chiral Piperazine Analogues
The development of stereoselective methods for the synthesis of chiral piperazines is of significant interest due to the importance of stereochemistry in drug action. Several approaches have been developed to control the stereochemical outcome of piperazine synthesis.
One strategy involves the use of chiral starting materials derived from amino acids. nih.govclockss.org For instance, enantiopure 3-substituted piperazine-2-acetic acid esters have been synthesized from optically pure amino acids, although racemization can occur during the reductive amination step. nih.gov
Diastereoselective alkylation of a chiral piperazinone intermediate is another effective method. clockss.org For example, the introduction of a second stereocenter at a late stage of the synthesis can be achieved with high diastereoselectivity. clockss.org Palladium-catalyzed intramolecular hydroamination has also been shown to proceed with high diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. organic-chemistry.org The stereochemical outcome is often rationalized by steric effects during the cyclization step. organic-chemistry.org
Biocatalytic methods using imine reductases have also demonstrated excellent enantioselectivity in the synthesis of chiral piperazines from diamines and dicarbonyls. acs.orgacs.orgrsc.org For example, the enzyme from Myxococcus stipitatus catalyzed the formation of (R)-1-methyl-3-phenyl piperazine with >99% conversion and >99% e.e. rsc.org
| Method | Key Features | Stereochemical Outcome | Reference |
| Reductive Amination from Amino Acids | Utilizes chiral pool starting materials. | Can lead to racemization. | nih.gov |
| Diastereoselective Alkylation | Introduces stereocenter at a late stage. | High diastereoselectivity. | clockss.org |
| Pd-catalyzed Hydroamination | Intramolecular cyclization of aminoalkenes. | High diastereoselectivity (trans). | organic-chemistry.org |
| Biocatalysis (Imine Reductase) | Enzymatic double reductive amination. | Excellent enantioselectivity. | acs.orgacs.orgrsc.org |
Interactive Data Table: This table highlights different stereoselective approaches for the synthesis of chiral piperazine analogues.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Substituted Phenylpiperazines
Design Principles for Modulating Phenylpiperazine Molecular Interactions
The design of substituted phenylpiperazines hinges on optimizing interactions with specific biological targets. A key principle involves the strategic placement of functional groups to engage with receptor pockets. For instance, the phenylpiperazine moiety itself is often considered a primary recognition element, crucial for anchoring the ligand within the binding site of receptors like the dopamine (B1211576) D3 receptor. nih.gov
Furthermore, the design process often involves creating hybrid molecules by conjugating phenylpiperazine scaffolds with other pharmacologically active fragments. This can lead to compounds with multi-target activity or improved pharmacokinetic properties. mdpi.com The introduction of substituents that influence the molecule's electronic properties and lipophilicity is another fundamental design principle, as these factors govern passage through biological membranes and interaction with target proteins. semanticscholar.org
Positional and Substituent Effects on Ligand-Target Recognition and Selectivity
The specific position and nature of substituents on both the piperazine (B1678402) and phenyl rings, as well as the characteristics of any linker chain, are critical determinants of a ligand's interaction with its target.
Influence of N-Substitution on the Piperazine Ring
Substitution on the nitrogen atom of the piperazine ring that is not attached to the phenyl group can significantly impact biological activity. Studies on acaricidal phenylpiperazine derivatives have shown that a variety of substituents on this nitrogen are well-tolerated. jst.go.jp For instance, a simple methyl group can lead to potent activity, while elongation of the alkyl chain to a butyl group may decrease it. jst.go.jp Interestingly, bulkier groups like a benzyl (B1604629) substituent can maintain good activity. jst.go.jp In the context of dopamine D3 receptor ligands, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, even when connected via a linker, without compromising high affinity and selectivity. nih.gov This highlights the versatility of this position for introducing additional pharmacophoric elements. The basicity of the piperazine nitrogens also plays a role in receptor interaction. nih.gov
Aromatic Ring Substituent Effects on Molecular Interactions
Substituents on the phenyl ring have a profound effect on the molecular interactions of phenylpiperazine derivatives. Both the electronic nature and the steric bulk of these substituents are crucial. For TAAR1 agonists, lipophilic groups such as chloro, fluoro, bromo, trifluoromethyl, and methyl on the aromatic ring have been shown to enhance activity. mdpi.comunits.it The position of the substituent is also critical; for example, ortho-substitution on the phenyl ring can impose a more favorable spatial geometry for TAAR1 potency. mdpi.comunits.it In some cases, electron-withdrawing groups are beneficial, while in others, both electron-donating and electron-withdrawing groups are permitted, suggesting that steric factors can be more determinant than electronic ones. mdpi.comunits.it For antimicrobial activity, the electronic effects of substituents on the phenyl ring influence interactions with bacterial membrane components. nih.gov For instance, a para-fluoro substituent can enhance electronic density and favor interactions, whereas a meta-trifluoromethyl group can have a deactivating influence. nih.gov
The following table summarizes the effect of various substituents on the phenyl ring on the activity of phenylpiperazine derivatives at the human TAAR1 receptor:
| Substituent | Position | Effect on Activity | Reference Compound Example | EC₅₀ (nM) |
| 2,3-diCl | ortho, meta | Enhanced Potency | 15 | 20 |
| 2-CH₃ | ortho | Enhanced Potency | 2 | 30 |
| 2-OCH₃ | ortho | Enhanced Potency | 6 | 93 |
| 2-Cl | ortho | Enhanced Potency | 3 | 160 |
Table 1: Influence of Aromatic Ring Substituents on TAAR1 Agonism. Data derived from studies on 1-amidino-4-phenylpiperazine derivatives. mdpi.comunits.it
Impact of Linker Chains and Terminal Pharmacophore Groups on Molecular Recognition
The linker chain connecting the phenylpiperazine core to a terminal pharmacophore group plays a crucial role in determining ligand selectivity and efficacy. The length and flexibility of this linker are key parameters. For dopamine D3 receptor antagonists, a four-atom (n-butyl) linking chain is often required to separate the phenylpiperazine from an extended arylamide terminus to achieve high selectivity over the D2 receptor. nih.gov Functionalizing this linker, for instance, with a hydroxyl or fluoro group, can further enhance D3 receptor selectivity. nih.gov The length of the linker can also modulate the efficacy of a compound, with incremental increases in methylene (B1212753) units leading to a progressive decrease in efficacy in some D3 receptor ligands. nih.gov
In the context of multi-target ligands, the linker and terminal fragment can be systematically varied to fine-tune affinities for different receptors. For example, in the design of long-chain arylpiperazines targeting multiple serotonin (B10506) receptors, the nature of the terminal fragment and the length of the linker significantly impact binding affinities at 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.org
Ligand Selectivity Profiling through SAR Studies
Structure-activity relationship (SAR) studies are instrumental in profiling the selectivity of phenylpiperazine derivatives for their intended targets versus off-targets. By systematically modifying the structure and assessing the impact on binding affinity and functional activity at various receptors, researchers can identify the structural determinants of selectivity. For example, in the development of dopamine D3 receptor selective ligands, SAR studies have revealed that while the 4-phenylpiperazine moiety is a primary recognition element for both D2 and D3 receptors, selectivity is conferred by the linker and the terminal aryl amide portion. nih.gov
Similarly, for ligands targeting serotonin receptors, SAR exploration has been used to develop compounds with specific selectivity profiles. For instance, modifications of the arylpiperazine scaffold have led to the identification of selective 5-HT1A receptor antagonists and 5-HT7 receptor agonists. acs.org The introduction of different substituents on the phenyl ring can also dramatically alter selectivity. For example, in a series of A2A adenosine (B11128) receptor agonists, moving a fluorine atom from the para- to the ortho-position of the terminal phenyl ring resulted in a 12-fold increase in A2A affinity. sci-hub.se
The following table illustrates how modifications to a phenylpiperazine scaffold can influence selectivity between dopamine D2 and D3 receptors:
| Compound | Linker Length | Terminal Group | D3R Ki (nM) | D2R Ki (nM) | D3/D2 Selectivity |
| Synthon 1 | - | N-phenylpiperazine | High | High | ~1 |
| Synthon 2 | n-butyl | N-butyl | Low | Low | Improved |
| Full-length ligand | n-butyl | Arylamide | Very Low | Moderate | High (>100-fold) |
Table 2: General SAR trends for D3 receptor selectivity of phenylpiperazine derivatives. Ki values are generalized from multiple studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of piperazine derivatives with their biological activity. These models use molecular descriptors to quantify various physicochemical properties of the molecules and then use statistical methods to build predictive equations.
Several QSAR studies have been conducted on piperazine derivatives for various therapeutic targets. For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified six molecular descriptors—lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n)—that significantly correlated with their inhibitory activity. mdpi.com Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. mdpi.com
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to piperazine derivatives with antihistamine and antibradykinin effects. koreascience.kr These studies revealed that electrostatic and steric factors, rather than hydrophobicity, were correlated with the antagonistic effects of these compounds. koreascience.kr For renin inhibitors based on piperazine and ketopiperazine scaffolds, QSAR models have highlighted the importance of constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) in ligand-enzyme binding. scispace.com These models demonstrate good predictive power, as indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²). scispace.com
The development of robust QSAR models relies on the quality of the dataset and the appropriate selection of molecular descriptors and statistical methods. These models serve as valuable tools in the rational design of new and more potent phenylpiperazine-based therapeutic agents. mdpi.comscispace.comlongdom.orginsilico.eu
Application of Physicochemical Descriptors (e.g., Molar Refraction, Field Effects)
QSAR studies quantitatively analyze the relationship between the physicochemical properties of a series of compounds and their biological activities. Physicochemical descriptors, such as molar refraction (MR) and field effects (F), are essential parameters in these analyses. MR is a measure of the volume occupied by an atom or group, while field effects describe the electrostatic influence of a substituent.
A notable QSAR analysis was performed on a series of spiroethyl phenyl(substituted)piperazine derivatives to understand their antagonistic activity at specific receptors. tandfonline.com The study developed a correlation equation that revealed several key insights:
A substituent in the 2-position of the phenyl ring with a higher molar refraction (MR) was beneficial for increasing binding affinity at the 5-HT1A receptor, provided the substituent was not a methyl group. tandfonline.com
A substituent at the 3-position that produced a higher positive field effect also contributed to enhanced binding affinity. tandfonline.com
For the adrenergic α1d receptor, a less bulky group at the 3-position was found to be advantageous for increasing activity. tandfonline.com
Hydrophobicity also played a role, as a less hydrophobic substituent at the 4-position was found to augment binding affinity. tandfonline.com
These findings demonstrate how specific, quantifiable physicochemical properties of substituents on the phenylpiperazine ring directly influence receptor binding, providing a rational basis for structural modifications.
Table 1: Physicochemical Parameters Used in QSAR Analysis of Phenylpiperazine Derivatives This table is illustrative, based on descriptors mentioned in referenced studies.
| Substituent Position | Physicochemical Descriptor | Influence on Activity (Example) | Source |
|---|---|---|---|
| 2-Position | Molar Refraction (MR) | Higher MR beneficial for 5-HT1A binding | tandfonline.com |
| 3-Position | Field Effect (F) | Higher positive field effect increases 5-HT1A binding | tandfonline.com |
| 3-Position | Steric Bulk (van der Waals volume) | Less bulky group advantageous for α1d binding | tandfonline.com |
| 4-Position | Hydrophobicity (π) | Less hydrophobic substituent helpful for 5-HT1A binding | tandfonline.com |
| Aryl Substituents | Resonance Parameter (R) | Important for hypotensive activity | nih.gov |
In Silico Characterization of Electronic, Steric, and Lipophilic Features
In silico (computational) characterization is a cornerstone of modern drug design, allowing researchers to predict the properties of molecules before they are synthesized. researchgate.netmdpi.com For phenylpiperazine derivatives, this involves the detailed analysis of electronic, steric, and lipophilic features to build a comprehensive SAR profile. mdpi.comsciforum.netdntb.gov.ua
Electronic Properties: The electronic nature of substituents on the phenyl ring significantly impacts a molecule's interactions. Studies have compared the effects of strongly electron-withdrawing groups like trifluoromethyl (CF3) with moderately electron-withdrawing atoms like fluorine (F). mdpi.com The CF3 group is not only more electron-withdrawing but also bulkier and more lipophilic than the F atom. mdpi.com These electronic differences can influence properties like the compound's dissociation constant (pKa), which in turn affects activity. mdpi.com
Steric Features: The size and spatial arrangement of substituents (steric hindrance) are critical for how a ligand fits into a receptor's binding site. mdpi.com Research on certain N-arylpiperazines has shown that the position of a substituent on the phenyl ring can be a more decisive factor for biological potency than its electronic character. mdpi.com For instance, ortho-substitution on the phenyl ring was found to impose a more favorable geometry for enhanced activity at the TAAR1 receptor compared to other substitution patterns. mdpi.com
Lipophilic Features: Lipophilicity, often expressed as logP, is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties. In silico methods are widely used to calculate lipophilicity for phenylpiperazine derivatives. One study on a series of N-arylpiperazines calculated various lipophilicity values, demonstrating that a 4-ethoxyphenyl)carbamate derivative was the most lipophilic compound in the analyzed set. sciforum.net
Table 2: Calculated Lipophilicity (logP) of Selected Phenylpiperazine Derivatives Data derived from in silico analysis of 3-[4-(3-trifluoromethylphenyl)piperazin-1-yl]-2-hydroxypropyl (alkoxyphenyl)carbamate derivatives. sciforum.net
| Compound Derivative | miLogP | ALOGP | XLOGP 3.0 |
|---|---|---|---|
| (2-methoxyphenyl)carbamate | 3.81 | 3.78 | 3.45 |
| (3-methoxyphenyl)carbamate | 3.80 | 3.78 | 3.45 |
| (4-methoxyphenyl)carbamate | 3.79 | 3.78 | 3.45 |
| (2-ethoxyphenyl)carbamate | 4.15 | 4.13 | 3.74 |
| (3-ethoxyphenyl)carbamate | 4.14 | 4.13 | 3.74 |
| (4-ethoxyphenyl)carbamate | 4.15 | 4.13 | 3.74 |
Predictive Modeling for Chemical Space Exploration in Drug Design
The number of possible "drug-like" molecules is astronomical, estimated to be as high as 10^60. mpg.de It is impossible to synthesize and test even a fraction of this vast "chemical space." mpg.de Predictive modeling, powered by QSAR and artificial intelligence, provides a computational solution to navigate this space efficiently. icr.ac.ukfrontiersin.org These models are trained on existing data from tested compounds to identify the structural features that drive desired properties. icr.ac.uk
For phenylpiperazine derivatives, QSAR models have been developed to predict biological activity, offering a comprehensive understanding of the biological response. nih.govgu.se These models are not merely descriptive; they serve as powerful predictive tools. For example, a QSAR model built to predict the anti-proliferative activity of phenylpiperazine compounds against cancer cell lines was proposed for use in the in silico design of novel, more effective compounds. d-nb.inforesearchgate.net
A clear application of this predictive power comes from the QSAR study on spiroethyl phenyl(substituted)piperazines. tandfonline.com After establishing a robust correlation equation, the researchers used it to design two new, disubstituted compounds that were not part of the original dataset. tandfonline.com The model predicted these novel compounds would have significantly higher binding affinities, demonstrating how predictive modeling can guide the rational design and prioritization of new chemical entities for synthesis and testing. tandfonline.com This iterative cycle of modeling, prediction, and synthesis is a key strategy in modern drug discovery to explore the chemical space for new therapeutic agents. mpg.de
Pharmacological Research
Receptor Binding Affinity Studies
Substituted phenylpiperazines are known to interact with a variety of neurotransmitter receptors. Receptor binding assays are used to determine the affinity of these compounds for different receptor subtypes. Studies have shown that phenylpiperazine derivatives can bind to serotonin (B10506) (5-HT) and dopamine (B1211576) receptors with varying affinities. nih.govnih.gov The nature and position of the substituents on the phenyl and piperazine (B1678402) rings play a crucial role in determining the binding affinity and selectivity for specific receptors. nih.gov For example, elongation of an N-alkyl chain has been shown to increase affinity for the 5-HT1A receptor. nih.gov
Biotransformation Mechanisms and Metabolic Stability Research for Phenylpiperazine Derivatives
Enzymatic Pathways of Piperazine (B1678402) Ring Metabolism
The metabolism of the piperazine ring is primarily mediated by two major enzyme systems: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). researchgate.net These enzymes catalyze a variety of reactions that modify the piperazine structure, influencing its clearance and biological activity.
The Cytochrome P450 superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast number of drugs. dynamed.com For phenylpiperazine derivatives, CYP-mediated reactions are a major route of biotransformation. researchgate.netresearchgate.net Several CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, have been identified as key players in the metabolism of various phenyl- and benzylpiperazines. researchgate.netnih.govnih.gov
Common CYP-mediated reactions for the piperazine moiety include:
N-dealkylation: This process involves the removal of an alkyl group attached to one of the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net For instance, N-dealkylation is a known metabolic pathway for the antidepressant trazodone, leading to the formation of its active metabolite, m-chlorophenylpiperazine (mCPP). semanticscholar.org
Ring Hydroxylation: The addition of a hydroxyl group to the piperazine ring is another significant metabolic pathway. researchgate.net This can occur at various positions on the ring, leading to the formation of more polar metabolites that are more easily excreted. Hydroxylation is a primary metabolic step for many phenylpiperazine designer drugs. core.ac.uk
N-oxygenation: This reaction involves the oxidation of the nitrogen atoms in the piperazine ring to form N-oxides. researchgate.netresearchgate.net
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including some neurotransmitters. acs.org Phenylpiperazine derivatives can also serve as substrates for MAOs. researchgate.net The two main isoforms, MAO-A and MAO-B, are involved in the degradation of dopamine (B1211576). gu.se The interaction of phenylpiperazines with MAOs can influence their pharmacological effects and metabolic profiles. nih.gov Research has shown that para-substituted 4-phenylpiperazines can act as MAO inhibitors, with their affinity for MAO-A or MAO-B depending on the properties of the substituent. nih.gov
In addition to modifications of the intact ring, the piperazine ring can undergo cleavage, leading to the formation of ethylenediamine (B42938) derivatives. researchgate.netoup.com This metabolic pathway has been observed for compounds like m-chlorophenylpiperazine (mCPP), which can be metabolized to N-(3-chlorophenyl)ethylenediamine. oup.com In some cases, a novel ring contraction of the piperazine ring to a substituted imidazoline (B1206853) has been reported, which can be initiated by a six-electron oxidation of the piperazine ring. nih.govacs.org This process can involve the opening of the piperazine ring followed by ring closure to form the five-membered imidazoline structure. nih.govacs.orgnih.gov
Monoamine Oxidase Mediated Reactions
Formation and Characterization of Reactive Metabolic Intermediates
The metabolism of phenylpiperazine derivatives can sometimes lead to the formation of chemically reactive intermediates. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. researchgate.net
Common reactive intermediates formed from piperazine metabolism include:
Carbinolamines: Hydroxylation at the carbon atom alpha to a nitrogen in the piperazine ring can form an unstable carbinolamine intermediate. researchgate.net
Iminium Ions: The unstable carbinolamine can then lead to the formation of an iminium ion, a reactive electrophile. researchgate.netroyalsocietypublishing.org The formation of iminium ions from the piperazine ring has been confirmed in studies by trapping them with cyanide to form stable cyano adducts. royalsocietypublishing.orgfrontiersin.org
Quinone-imines: For compounds containing a phenylpiperazine system, bioactivation can also occur through the formation of a quinone-imine intermediate. researchgate.netnih.gov These are highly reactive metabolites known to be involved in drug-induced toxicity. nih.govnih.gov The formation of quinone-imines can result from the oxidation of a hydroxylated metabolite. liverpool.ac.uk
| Reactive Intermediate | Precursor/Formation Pathway |
| Carbinolamine | Hydroxylation at the α-carbon to the piperazine nitrogen. researchgate.net |
| Iminium Ion | Dehydration of the carbinolamine intermediate. researchgate.netroyalsocietypublishing.org |
| Quinone-imine | Oxidation of a hydroxylated phenylpiperazine metabolite. researchgate.netnih.govliverpool.ac.uk |
Metabolic Stability Assessment in Lead Optimization Programs
The metabolic stability of a drug candidate is a crucial parameter evaluated during lead optimization in drug discovery. nih.gov Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action. Conversely, very high stability might lead to drug accumulation and potential toxicity.
In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of new chemical entities. nih.govvulcanchem.com For phenylpiperazine derivatives, these studies help to identify metabolically labile sites on the molecule. For example, replacing a phenylpiperazine moiety with a different heterocyclic ring system, such as a piperidine, has been explored to improve metabolic stability. nih.gov By understanding the metabolic weak points, medicinal chemists can make structural modifications to enhance the drug-like properties of the compound, including its metabolic stability.
Identification of Metabolites through Mechanistic Biotransformation Studies
Detailed mechanistic studies are essential for a comprehensive understanding of the biotransformation of phenylpiperazine derivatives. These studies often involve incubating the parent compound with liver microsomes or other metabolically active systems and then analyzing the resulting mixture for metabolites. nih.gov
Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and characterizing the structures of metabolites. oup.comnih.gov For instance, studies on N-phenylpiperazine metabolism by Mycobacterium species have identified metabolites such as N-(2-anilinoethyl)acetamide and N-acetyl-N'-phenylpiperazine, indicating both ring cleavage and acetylation pathways. nih.gov Similarly, studies with mixed cultures from wastewater treatment plants have shown the transformation of N-phenylpiperazine into nitrosated products. asm.orgnih.gov
By elucidating the metabolic pathways and identifying the resulting metabolites, researchers can gain insights into the potential for drug-drug interactions, predict the pharmacokinetic profile, and assess the risk of forming reactive, potentially toxic species. nih.govsemanticscholar.org
Advanced Analytical Method Development for Research Characterization of 3 Ethyl 1 Phenylpiperazine
Spectroscopic Characterization Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 3-Ethyl-1-phenylpiperazine, both ¹H and ¹³C NMR are employed to map out the complete carbon-hydrogen framework.
In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The protons on the phenyl group are expected to appear in the aromatic region, while the protons of the piperazine (B1678402) ring and the ethyl group will resonate in the aliphatic region. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons, which is crucial for establishing connectivity.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 6.80 - 7.30 | Multiplet |
| Piperazine-H (CH₂) | 2.60 - 3.40 | Multiplet |
| Ethyl-CH | 2.50 - 2.70 | Multiplet |
| Ethyl-CH₂ | 1.50 - 1.70 | Multiplet |
| Ethyl-CH₃ | 0.90 - 1.10 | Triplet |
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 150 - 152 |
| Phenyl CH | 115 - 130 |
| Piperazine CH₂ | 45 - 55 |
| Piperazine CH | 55 - 60 |
| Ethyl CH₂ | 25 - 30 |
| Ethyl CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).
For this compound, the IR spectrum would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic phenyl group appear at a different frequency than those of the aliphatic ethyl and piperazine groups. The C-N stretching of the piperazine ring and the C=C stretching of the aromatic ring also provide key diagnostic peaks.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-N Stretch | 1250 - 1350 |
| Aromatic C=C Bending | 1450 - 1600 |
Mass Spectrometry (e.g., ESI-MS, EI-MS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
In techniques like Electrospray Ionization (ESI-MS), the molecule is typically protonated to form [M+H]⁺, allowing for the determination of the molecular weight. Electron Ionization (EI-MS) is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the original molecule. The coupling of MS with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) allows for the separation of complex mixtures followed by the mass analysis of individual components.
For this compound, the molecular ion peak would confirm its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ethyl group and the opening of the piperazine ring.
Key Mass-to-Charge Ratios (m/z) for this compound
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M]⁺ | Molecular ion |
| [M-C₂H₅]⁺ | Loss of the ethyl group |
| Various fragments | Resulting from piperazine ring cleavage |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., with DAD)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier). A Diode-Array Detector (DAD) can be used to monitor the column effluent, providing spectral information across a range of wavelengths. This is particularly useful for confirming the identity of the peak corresponding to this compound and for assessing its purity. A calibration curve can be constructed by analyzing standards of known concentrations to enable accurate quantification.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, an inert gas mobile phase carries the vaporized sample through a column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls.
This compound is amenable to GC analysis. A nonpolar or moderately polar capillary column would be suitable for its separation. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, offering high sensitivity. For definitive identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for the eluting peaks, confirming the identity of this compound.
Liquid-Liquid Extraction and Solid-Phase Extraction Development for Sample Preparation
The effective isolation and purification of this compound from complex matrices are critical preliminary steps for accurate research characterization. Sample preparation method development focuses on optimizing techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to ensure high recovery and removal of interfering substances.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. taylorandfrancis.com The choice of solvent is paramount and is guided by the polarity and partition coefficient (LogP) of the target analyte. biotage.com For piperazine derivatives like this compound, which are basic in nature, pH adjustment of the aqueous phase is a key step. In an acidic medium, the piperazine nitrogen atoms become protonated, increasing the compound's solubility in the aqueous phase and allowing for the removal of non-basic, hydrophobic impurities with an organic solvent. taylorandfrancis.com Subsequent basification of the aqueous layer neutralizes the charge on the analyte, making it more soluble in an organic solvent for extraction.
The development of an LLE method involves screening various water-immiscible organic solvents. While traditional solvents like diethyl ether, ethyl acetate (B1210297), and dichloromethane (B109758) are often tested, the selection is optimized to maximize recovery and minimize emulsion formation. taylorandfrancis.com In some applications for N-phenylpiperazine derivatives, protein precipitation (PPE) has been shown to provide better sample clean-up and fewer matrix effects compared to LLE, particularly for subsequent analysis by mass spectrometry. nih.govsemanticscholar.org
Table 1: Comparison of Common Organic Solvents for LLE of Basic Compounds
| Solvent | Polarity Index | Density (g/mL) | Key Characteristics |
|---|---|---|---|
| Dichloromethane | 3.1 | 1.33 | High solvency for a wide range of compounds; forms the lower layer with water. |
| Ethyl Acetate | 4.4 | 0.902 | Good for moderately polar compounds; less dense than water. taylorandfrancis.com |
| Methyl-tert Butyl Ether (MTBE) | 2.5 | 0.740 | Low miscibility with water, less prone to emulsion; less dense than water. taylorandfrancis.com |
| n-Hexane | 0.1 | 0.655 | Suitable for extracting non-polar compounds; immiscible with water. taylorandfrancis.com |
Solid-Phase Extraction (SPE)
SPE has become a preferred method for sample preparation due to its efficiency, selectivity, and potential for automation. nih.gov Method development for a basic compound like this compound typically involves an ion-exchange mechanism. qascf.com
A common strategy utilizes a weak cation-exchange sorbent. chromatographyonline.com The development process follows several key steps:
Sorbent Selection : A weak cation-exchange, functionalized polymeric sorbent is often chosen. These sorbents offer a high surface area and are pH-dependent, allowing for controlled retention and elution. chromatographyonline.comhplc.eu
Conditioning : The sorbent is conditioned first with a solvent like methanol (B129727) and then with water or a neutral buffer to activate the stationary phase. chromatographyonline.com
Sample Loading : The sample, dissolved in an appropriate buffer (e.g., pH ~7), is loaded onto the cartridge. At this pH, the piperazine nitrogen is protonated, and it is retained by the negatively charged weak cation-exchange sorbent. chromatographyonline.com
Washing : The cartridge is washed to remove matrix interferences. A buffer solution followed by an organic solvent like methanol can be used to elute weakly bound, non-target compounds. chromatographyonline.com
Elution : The target analyte, this compound, is eluted by neutralizing the sorbent with an acidic mobile phase (e.g., 5% formic acid in methanol). This disrupts the ionic interaction, releasing the compound from the sorbent. chromatographyonline.com
For enhanced selectivity, mixed-mode sorbents that combine ion-exchange and reversed-phase properties, or molecularly imprinted polymers (MIPs) specifically designed to recognize the analyte's structure, can be developed. nih.gov
Table 2: Generic SPE Method Development Protocol for a Phenylpiperazine Analog
| Step | Reagent/Solvent | Purpose |
|---|
| Conditioning | 1. Methanol 2. Deionized Water | To solvate the sorbent and prepare it for sample loading. chromatographyonline.com | | Loading | Sample in aqueous buffer (pH ~7) | To retain the protonated analyte via cation exchange. chromatographyonline.com | | Wash 1 | Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.5) | To remove hydrophilic and neutral interferences. chromatographyonline.com | | Wash 2 | Methanol | To remove lipophilic interferences. chromatographyonline.com | | Elution | 5% Formic Acid in Methanol | To neutralize the sorbent and elute the target analyte. chromatographyonline.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid state. For a research compound like this compound, obtaining a single crystal suitable for diffraction analysis provides unequivocal structural proof, including the precise configuration and conformation of the molecule. scispace.com
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. bioline.org.br Although specific crystallographic data for this compound is not publicly available, analysis of related phenylpiperazine derivatives illustrates the type of information obtained. tjpr.orgresearchgate.net
Key structural insights from X-ray crystallography include:
Molecular Geometry : Precise bond lengths, bond angles, and torsion angles are determined, confirming the connectivity and spatial arrangement of the ethyl group, the phenyl ring, and the piperazine ring.
Conformation : The conformation of the six-membered piperazine ring (typically a chair conformation) is established. tjpr.org
Stereochemistry : If chiral centers are present, their absolute configuration can be determined.
Crystal Packing : The analysis reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking, which influence the material's physical properties. scispace.combioline.org.br
The results are reported using standard crystallographic parameters, as shown in the representative data table below for a related molecule.
Table 3: Representative Crystallographic Data for a Phenylpiperazine Derivative (N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide)
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₁₄H₁₈F₃N₃S | The elemental composition of the molecule. researchgate.net |
| Crystal System | Monoclinic | The shape of the unit cell. researchgate.net |
| Space Group | P2₁/c | The set of symmetry operations for the crystal. researchgate.net |
| Unit Cell Dimensions | a = 4.61919(4) Å b = 29.1507(3) Å c = 11.27803(10) Å β = 94.4768(8)° | The lengths and angles of the unit cell that forms the crystal lattice. researchgate.net | | Volume (V) | 1513.99(3) ų | The volume of the unit cell. researchgate.net | | Z | 4 | The number of molecules in the unit cell. researchgate.net | | R-factor (Rgt(F)) | 0.0588 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |
Development and Validation of Analytical Methods for Research Purity and Identity Confirmation
The development and validation of robust analytical methods are essential for confirming the identity and ensuring the purity of research compounds like this compound. These methods are critical for quality control and for generating reliable data in research applications.
Method Development
A multi-technique approach is typically employed for comprehensive characterization.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques. google.com Method development for HPLC often involves screening different stationary phases (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition (e.g., acetonitrile and buffered water) to achieve a sharp, symmetrical peak with a suitable retention time. oup.com
Mass Spectrometry (MS) : Coupling chromatography with MS, particularly LC-MS, is the standard for both identification and quantification of piperazine derivatives. google.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and unambiguous confirmation of the chemical formula. rsc.org
Spectroscopic Methods : Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule, serving as a characteristic fingerprint. unodc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework of the molecule, confirming its structure. researchgate.net
Method Validation
Once a method is developed, it must be validated to demonstrate its reliability, accuracy, and precision for its intended purpose. oup.comresearchgate.net Validation is performed according to established guidelines and assesses several key parameters. For quantitative methods, such as an LC-MS assay to determine purity or concentration in a research sample, the following parameters are evaluated:
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a calibration curve with a coefficient of determination (r²) greater than 0.99. nih.govsemanticscholar.org
Accuracy : The closeness of the measured value to the true value. It is usually expressed as the percentage of recovery from a sample spiked with a known amount of analyte. qascf.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with a relative standard deviation (RSD) that should typically not exceed 15%. qascf.comresearchgate.net
Selectivity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govoup.com
Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. qascf.com
Table 4: Summary of Validation Parameters for a Bioanalytical LC-MS Method for a Phenylpiperazine Analog
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Assesses the correlation between concentration and instrument response over a defined range. nih.govsemanticscholar.org |
| Accuracy (% Recovery) | 80-120% (85-115% is common) | Measures how close the experimental determination is to the true concentration. qascf.com |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | Evaluates the random error of the method through repeated measurements. nih.govsemanticscholar.org |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). | Ensures that the signal measured is only from the target compound. nih.gov |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within acceptable limits. | The lowest concentration point on the calibration curve that can be reliably measured. nih.govsemanticscholar.org |
| Matrix Effect | RSD% ≤ 15% | Evaluates the suppression or enhancement of ionization caused by the sample matrix. semanticscholar.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
